molecular formula C21H17ClN4O2S3 B11278011 N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11278011
M. Wt: 489.0 g/mol
InChI Key: CIUZLEHIDFUTFV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-methylaniline and various thiazolopyrimidine derivatives. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

  • 2-(2-chlorophenyl)-3-(4-methylphenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one
  • 2-(4-methylphenyl)-3-(2-chlorophenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of both thiazolo and pyrimidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H17ClN4O2S3

Molecular Weight

489.0 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17ClN4O2S3/c1-11-7-8-14(13(22)9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

CIUZLEHIDFUTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C)Cl

Origin of Product

United States

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